2-(4-Isopropyl-2-nitrophenoxy)acetohydrazide
Description
2-(4-Isopropyl-2-nitrophenoxy)acetohydrazide is a hydrazide derivative characterized by a phenoxy backbone substituted with an isopropyl group at the para position and a nitro group at the ortho position.
Properties
Molecular Formula |
C11H15N3O4 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-(2-nitro-4-propan-2-ylphenoxy)acetohydrazide |
InChI |
InChI=1S/C11H15N3O4/c1-7(2)8-3-4-10(9(5-8)14(16)17)18-6-11(15)13-12/h3-5,7H,6,12H2,1-2H3,(H,13,15) |
InChI Key |
DJYPRKCMYXTHFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NN)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropyl-2-nitrophenoxy)acetohydrazide typically involves the reaction of 2-(4-Isopropyl-2-nitrophenoxy)acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-90°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropyl-2-nitrophenoxy)acetohydrazide can undergo various types of chemical reactions, including:
Reduction: The nitro group (-NO2) in the compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The hydrazide group (-CONHNH2) can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of new derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Reduction: 2-(4-Isopropyl-2-aminophenoxy)acetohydrazide.
Substitution: Various substituted derivatives depending on the electrophile used.
Condensation: Hydrazones formed by the reaction with aldehydes or ketones.
Scientific Research Applications
2-(4-Isopropyl-2-nitrophenoxy)acetohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 2-(4-Isopropyl-2-nitrophenoxy)acetohydrazide depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group and hydrazide functional group play crucial roles in these interactions, allowing the compound to form covalent or non-covalent bonds with target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The bioactivity and physicochemical properties of acetohydrazide derivatives are highly dependent on substituent patterns. Key analogs include:
2-(4-Bromophenoxy)acetohydrazide ()
- Structure : Bromine substituent at the para position.
- Properties : Demonstrated utility in forming coordination polymers with nickel(II), indicating strong metal-binding affinity. Its thermal stability and structural rigidity make it suitable for materials science applications.
2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide ()
- Structure : Coumarin-derived acetohydrazide with a methyl group and lactone ring.
- Properties : Exhibits antimicrobial activity, likely due to the coumarin moiety’s ability to intercalate with microbial DNA.
- Contrast: The chromenone ring introduces π-π stacking capabilities absent in the target compound, which may enhance membrane permeability .
N′-(Substituted benzylidene)-2-(4-carbamimidoylphenoxy)acetohydrazide ()
- Structure : Contains a carbamimidoyl group and aromatic aldehyde-derived hydrazones.
- Properties : Improved solubility in polar solvents due to the amidine group.
Anticancer Activity
- Analog: (E)-N-(5-allyl-2-hydroxy-3-methoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide () Activity: GI50 = 10 μg/mL against pancreatic cancer (MIA PaCa-2) and colorectal cancer (HCT-15) cell lines. Key Feature: The allyl and methoxy groups enhance lipophilicity, promoting cellular uptake.
Antimicrobial Activity
- Analog: 2-(3-Chloro-4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide () Activity: Moderate efficacy against Gram-positive bacteria (MIC = 25–50 μg/mL). Key Feature: The chloro and chromenone groups contribute to membrane disruption. Contrast: The nitro group in the target compound could enhance oxidative stress in microbial cells, offering a distinct mechanism .
Enzyme Inhibition
Thermal Stability
- Analog: Nickel(II) complex of 2-(4-bromophenoxy)acetohydrazide () Stability: Decomposes at 220°C, suitable for high-temperature applications.
Data Tables
Table 1: Structural and Activity Comparison of Key Analogs
Biological Activity
2-(4-Isopropyl-2-nitrophenoxy)acetohydrazide is a compound that has garnered attention in recent years for its potential biological activities. Research indicates that this compound may act as an enzyme inhibitor, with implications for various therapeutic applications. This article reviews the existing literature on its biological activity, including enzyme inhibition, cytotoxicity, and potential therapeutic uses.
Enzyme Inhibition
One of the primary biological activities of this compound is its role as an enzyme inhibitor. Studies have demonstrated that it can inhibit specific enzymes that are crucial in metabolic pathways. For instance, it has shown promise in inhibiting dipeptidyl peptidase IV (DPP4), an enzyme involved in glucose metabolism. Inhibition of DPP4 can lead to increased levels of GLP-1, promoting insulin secretion and potentially aiding in the management of diabetes .
Cytotoxicity and Antitumor Activity
Recent investigations into the cytotoxic effects of this compound have revealed significant antitumor properties against various cancer cell lines. The compound has been tested against HepG2 cells, where it exhibited an IC50 value indicating potent cytotoxicity . The following table summarizes the cytotoxic effects observed in different studies:
These findings suggest that this compound may be a candidate for further development as an anticancer agent.
The mechanism by which this compound exerts its biological activity is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through pathways associated with oxidative stress and endoplasmic reticulum stress . This mechanism is critical for its potential application in cancer therapy.
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on DPP4 Inhibition : A study demonstrated that this compound significantly inhibited DPP4 activity, leading to enhanced insulin secretion in vitro. This suggests a potential application in diabetes management .
- Antitumor Efficacy : Another study focused on its effects on HepG2 cells, revealing a dose-dependent cytotoxic effect, which highlights its potential as an antitumor agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
